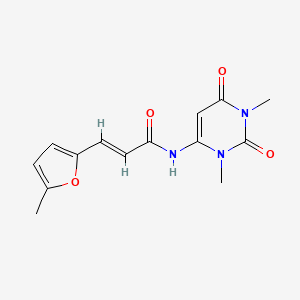methanone](/img/structure/B5849140.png)
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone, also known as CFMPM, is a synthetic compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of aryl ketones and has shown promising results in various scientific research applications.
Wirkmechanismus
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also reduces the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and autoimmune diseases. This compound has been found to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, which ensures reproducibility of results. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage and use. However, this compound has some limitations, including its low solubility in water and its limited availability in large quantities.
Zukünftige Richtungen
There are several future directions for research on [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of this compound's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms of this compound's pharmacological effects and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone involves the reaction of 2-chloro-5-fluoro-4-nitrophenyl with phenylmagnesium bromide, followed by the addition of morpholine and the reduction of the nitro group to an amino group. The resulting compound is then acylated with benzoyl chloride to yield this compound. The overall yield of the synthesis process is around 30%.
Wissenschaftliche Forschungsanwendungen
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. This compound has also been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
(2-chloro-5-fluoro-4-morpholin-4-ylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c18-14-11-16(20-6-8-22-9-7-20)15(19)10-13(14)17(21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGZWYRHFEXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5849059.png)
![3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849061.png)
![7-[(4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)
![1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5849065.png)
![N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5849073.png)
![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5849075.png)



![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)

![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)

